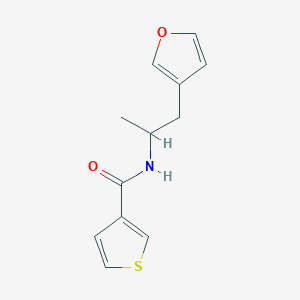

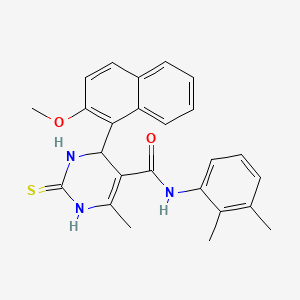

N-(1-(furan-3-yl)propan-2-yl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-(furan-3-yl)propan-2-yl)thiophene-3-carboxamide” is a compound that has gained attention due to its potential applications in various fields of research and industry. It belongs to the class of thiophene-based analogs, which are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . The molecular formula of “this compound” is C12H13NO2S, and it has a molecular weight of 235.3.Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and can lead to a variety of products . For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .Physical And Chemical Properties Analysis

Thiophene, the core structure in the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Research has explored the synthesis and reactivity of compounds structurally related to N-(1-(furan-3-yl)propan-2-yl)thiophene-3-carboxamide, focusing on their potential in creating novel materials or active pharmaceutical ingredients. Studies detail the synthesis routes involving the coupling of amine with furan-2-carbonyl chloride, followed by treatment with P2S5 to obtain thioamides, which are then subjected to various electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. These processes are foundational for developing new chemical entities with potential applications in materials science and medicinal chemistry (Aleksandrov & El’chaninov, 2017).

Crystal Packing and Aromaticity

Another area of interest is the study of the supramolecular effects of aromaticity on crystal packing, particularly concerning compounds with furan and thiophene rings. Research in this domain seeks to understand how the substitution of heteroatoms (such as O to S) impacts the effectiveness of π-based interactions and hydrogen bond interactions. These insights are crucial for designing compounds with optimized solid-state properties for applications in crystal engineering and pharmaceutical formulation development (Rahmani et al., 2016).

Antimicrobial Activity

The antimicrobial activity of furan-carboxamide derivatives represents a significant area of research, where novel series of these compounds are evaluated for their efficacy against various pathogens. For example, certain furan-carboxamide derivatives have been identified as potent inhibitors of the H5N1 influenza A virus, highlighting the potential of these compounds in antiviral therapy. Systematic structure–activity relationship (SAR) studies aim to optimize the anti-influenza activity by modifying the heterocyclic moiety, demonstrating the importance of furan and thiophene derivatives in developing new antiviral agents (Yongshi et al., 2017).

Functional Materials Synthesis

The concise construction of furan and thiophene units via Lewis acid-catalyzed annulation reactions opens avenues for synthesizing potentially bioactive compounds and functional materials. These synthetic strategies offer a pathway to highly functionalized furans and thiophenes, which are integral to developing new materials for various technological applications, including organic electronics and photovoltaics (He et al., 2020).

Mecanismo De Acción

Target of Action

These compounds have been used in the development of a variety of biologically active compounds .

Mode of Action

Furan and thiophene derivatives are known to interact with various biological targets leading to a range of biological activities .

Biochemical Pathways

Furan and thiophene derivatives have been reported to possess various biological activities, affecting a wide range of biochemical pathways .

Result of Action

Furan and thiophene derivatives have been reported to exhibit a wide range of pharmacological properties .

Direcciones Futuras

The future directions for “N-(1-(furan-3-yl)propan-2-yl)thiophene-3-carboxamide” and similar compounds lie in their potential applications in medicinal chemistry and material science. There is a growing interest in the synthesis and investigation of new structural prototypes with more effective pharmacological activity .

Propiedades

IUPAC Name |

N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-9(6-10-2-4-15-7-10)13-12(14)11-3-5-16-8-11/h2-5,7-9H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKHIPPAYZYGRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde](/img/structure/B2564605.png)

![N-[3-(6-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2564606.png)

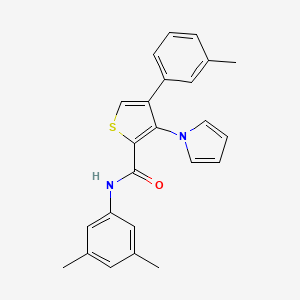

![Methyl 4-((6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2564607.png)

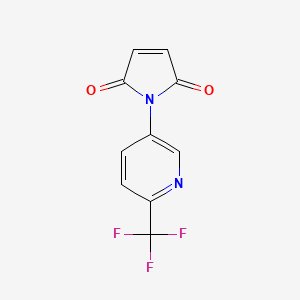

![3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2564615.png)

![[3-(Morpholine-4-sulfonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2564617.png)

![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2564621.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2564627.png)